1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid typically involves the reaction of 3-chloroazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Deprotection Reactions: The BOC group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the BOC group.
Major Products Formed
Substitution Reactions: The major products are the substituted azetidine derivatives.
Deprotection Reactions: The major product is the free amine after the removal of the BOC group.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The BOC group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the BOC group, resulting in the formation of a carbocation that is stabilized by elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]pyrrolidin-2-ylboronic acid
- 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- (tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is unique due to its specific structure that combines a BOC-protected amine with a chloro-substituted azetidine ring. This combination allows for selective reactions and applications in synthetic chemistry that are not possible with other similar compounds .
Properties
IUPAC Name |
3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNPMNZKJDNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.